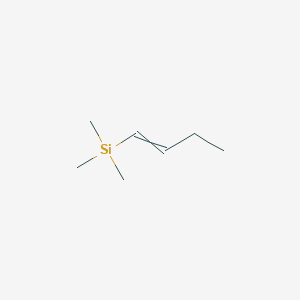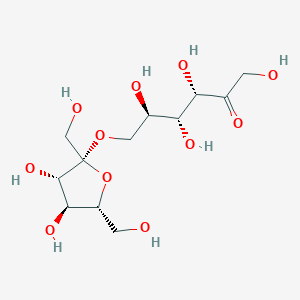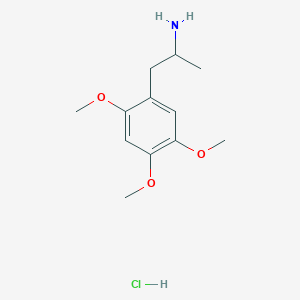
Aristololactam-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristololactam-glucoside (ALG) is a naturally occurring compound found in many plants, including Aristolochia spp. and Asarum spp. It has been studied extensively for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mecanismo De Acción
Aristololactam-glucoside exerts its effects through various mechanisms, including inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of bacterial growth. Aristololactam-glucoside has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many diseases. Aristololactam-glucoside has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Aristololactam-glucoside has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
Aristololactam-glucoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. Aristololactam-glucoside has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aristololactam-glucoside has several advantages for lab experiments. It is a naturally occurring compound that can be easily extracted from plants. It is also relatively stable and can be stored for long periods of time. However, Aristololactam-glucoside has some limitations for lab experiments. It is difficult to obtain large quantities of pure Aristololactam-glucoside, and its synthesis can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on Aristololactam-glucoside. One area of interest is the development of Aristololactam-glucoside-based therapeutics for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of Aristololactam-glucoside. Additionally, further research is needed to determine the optimal dosage and administration of Aristololactam-glucoside for therapeutic use.
Métodos De Síntesis
Aristololactam-glucoside can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method involves the extraction of Aristololactam-glucoside from Aristolochia spp. or Asarum spp. plants. The plant material is first dried and ground, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques to obtain pure Aristololactam-glucoside.
Aplicaciones Científicas De Investigación
Aristololactam-glucoside has been extensively studied for its potential medicinal properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects. Aristololactam-glucoside has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
Propiedades
Número CAS |
17413-41-1 |
|---|---|
Fórmula molecular |
C8H11N5O2 |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
14-methoxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
InChI |
InChI=1S/C23H21NO9/c1-30-13-4-2-3-9-10(13)5-12-16-11(6-14-21(17(9)16)32-8-31-14)22(29)24(12)23-20(28)19(27)18(26)15(7-25)33-23/h2-6,15,18-20,23,25-28H,7-8H2,1H3/t15-,18-,19+,20-,23+/m1/s1 |
Clave InChI |
GIDCUQKCIZAUKW-AUJACXKFSA-N |
SMILES isomérico |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |
SMILES canónico |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |
Sinónimos |
6-glucopyranosyl-8-methoxybenzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)one aristololactam beta-D-glucoside aristololactam-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)




![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
